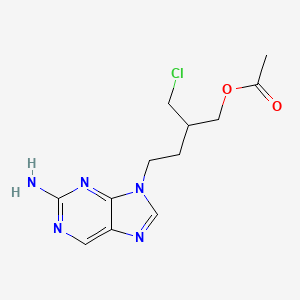

Desacetoxy Chloro Famciclovir

Description

Desacetoxy Chloro Famciclovir (CAS 104227-88-5), also referred to as 6-Chloro Didesacetyl Famciclovir, is a structural analog and impurity of the antiviral prodrug Famciclovir. Its molecular formula is C₁₀H₁₄ClN₅O₂, with a molecular weight of 271.70 g/mol . This compound is characterized by the absence of acetyl groups (desacetoxy) and the substitution of a chlorine atom at the 6-position of the purine ring, distinguishing it from Famciclovir and its active metabolite, Penciclovir . This compound is primarily studied in pharmaceutical quality control as an impurity, with HPLC purity standards exceeding 95% .

Properties

Molecular Formula |

C12H16ClN5O2 |

|---|---|

Molecular Weight |

297.74 g/mol |

IUPAC Name |

[4-(2-aminopurin-9-yl)-2-(chloromethyl)butyl] acetate |

InChI |

InChI=1S/C12H16ClN5O2/c1-8(19)20-6-9(4-13)2-3-18-7-16-10-5-15-12(14)17-11(10)18/h5,7,9H,2-4,6H2,1H3,(H2,14,15,17) |

InChI Key |

XCIHZKIIYNUDGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=CN=C(N=C21)N)CCl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 2-Amino-6-Chloropurine : Commercially available purine derivative serving as the key starting material.

- Other reagents include esterification agents, peptide coupling reagents, and solvents such as acetonitrile, ethanol, and methanol.

General Synthetic Route Overview

The synthesis of this compound is a multistep process involving:

Step 1: Purine Ring Functionalization

Starting from 2-Amino-6-Chloropurine, functional groups are introduced or modified to prepare the purine core with the chlorine substitution at position 6.Step 2: Esterification

The hydroxyl groups on the side chain are subjected to esterification reactions to introduce or remove acetyl groups. For this compound, the absence of acetyl groups requires careful control to avoid acetylation.Step 3: Peptide Coupling Reactions

Coupling of side chains and purine derivatives occurs under controlled conditions, often using coupling agents and organic bases.Step 4: Purification and Isolation

The crude product is purified using chromatographic techniques or recrystallization to achieve HPLC purity standards exceeding 95%.

Detailed Reaction Conditions

| Step | Reaction Type | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Chlorination | 2-Amino purine + Chlorinating agent (e.g., phosphoryl trichloride) | Introduce chlorine at 6-position |

| 2 | Esterification | Acetic anhydride or acetyl chloride (avoided for desacetoxy) | Control acetylation status |

| 3 | Peptide coupling | Coupling agents (e.g., 4-Dimethylaminopyridine), triethylamine, solvents (acetonitrile, ethanol) | Attach side chains |

| 4 | Purification | Filtration, recrystallization, HPLC analysis | Obtain high purity product |

Representative Synthetic Pathway

- Starting with 2-Amino-6-Chloropurine , the compound undergoes selective chlorination if required to ensure the chlorine atom is at the 6-position.

- The side chain is introduced via nucleophilic substitution reactions, avoiding acetylation steps to maintain the desacetoxy nature.

- The reaction mixture is stirred under controlled temperature (often 0-25°C) to prevent side reactions.

- After completion, the product is isolated by filtration and purified by recrystallization or chromatography.

- Final drying under vacuum yields this compound as a solid with purity >95% confirmed by HPLC.

Chemical Reaction Analysis

Key Reactions Involved

- Chlorination Reaction : Introduction of chlorine at the 6-position of the purine ring using reagents like phosphoryl trichloride (ClP(Cl)₂=O).

- Esterification/Deacetylation : The absence of acetyl groups (desacetoxy) means esterification steps are either omitted or reversed by hydrolysis.

- Nucleophilic Substitution : Side chain attachment via nucleophilic substitution of appropriate leaving groups.

- Coupling Reactions : Use of peptide coupling reagents to attach side chains with amino or hydroxyl groups.

Reaction Parameters

- Temperature control is critical, typically maintained between 0°C to room temperature to avoid decomposition.

- Use of organic bases such as triethylamine to neutralize acidic byproducts.

- Solvent choice (e.g., acetonitrile, ethanol) affects reaction rate and selectivity.

- Reaction time varies from several hours to overnight depending on the step.

Research Findings and Analytical Data

Purity and Identification

- HPLC purity >95% is standard for pharmaceutical quality control.

- Analytical methods include HPLC with UV detection, mass spectrometry, and NMR spectroscopy for structural confirmation.

Comparative Table of Related Compounds

| Compound | Molecular Formula | Key Structural Feature | Therapeutic Activity | Use in Research |

|---|---|---|---|---|

| Famciclovir | C₁₂H₁₇N₅O₄ | Acetylated purine prodrug | Active antiviral | Antiviral therapy |

| Penciclovir (active form) | C₁₀H₁₄N₅O₃ | Deacetylated active metabolite | Active antiviral | Antiviral therapy |

| This compound | C₁₀H₁₄ClN₅O₂ | Chlorine substitution, no acetyl | No therapeutic activity | Impurity standard, analytical reference |

Challenges in Synthesis

- Controlling the absence of acetyl groups requires precise reaction conditions.

- Avoiding over-chlorination or side reactions during chlorination.

- Achieving high purity necessitates rigorous purification steps.

Chemical Reactions Analysis

Desacetoxy Chloro Famciclovir undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of various oxidized derivatives.

Scientific Research Applications

Desacetoxy Chloro Famciclovir is used in various scientific research applications, including:

Mechanism of Action

Desacetoxy Chloro Famciclovir, like Famciclovir, undergoes rapid biotransformation to the active antiviral compound Penciclovir. Penciclovir inhibits viral DNA synthesis and replication by selectively inhibiting herpes viral DNA polymerase . The phosphorylated form of Penciclovir, Penciclovir triphosphate, competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

Structural and Chemical Properties

Key Famciclovir-related compounds include impurities, isomers, and metabolites. Below is a comparative analysis:

Pharmacological and Analytical Insights

- Antiviral Activity : Famciclovir and Penciclovir exhibit potent activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV) by inhibiting viral DNA polymerase . In contrast, this compound lacks therapeutic efficacy due to structural deviations that prevent conversion to active metabolites .

- Analytical Differentiation : HPLC methods with relative response factors (RRF) are critical for quantifying impurities like this compound. For example, the RRF for this impurity is calculated using reference standards of Famciclovir, ensuring precise detection in pharmaceutical formulations .

- Stability : this compound requires storage at controlled temperatures (-20°C) to maintain stability, similar to other Famciclovir impurities .

Research Findings and Challenges

Q & A

Q. What analytical methods are recommended for quantifying Desacetoxy Chloro Famciclovir and its impurities in synthetic samples?

High-performance liquid chromatography (HPLC) with UV detection is the standard method. Key parameters include a column packed with L7 (4.6-mm × 15-cm; 5-µm), a flow rate of 1.5 mL/min, and detection at 220 nm. System suitability requires a column efficiency of ≥20,000 theoretical plates and a tailing factor ≤1.5 for the main peak. Impurities like desacetylated or chloro derivatives are quantified using relative response factors against reference standards .

Q. How should researchers ensure the purity of this compound during synthesis?

Purity validation involves assessing impurities such as Famciclovir Related Compound B (desacetyl famciclovir) and chloro derivatives. Acceptance criteria for the main compound range between 98.0%–102.0%, with impurity limits set via comparative peak analysis using validated reference standards. Ensure compliance with USP/ICH guidelines for impurity profiling .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow GHS hazard guidelines: use protective gloves, eye protection, and respiratory equipment if aerosolization occurs. Avoid skin/eye contact and store separately from consumables. Emergency measures include rinsing eyes for 15 minutes and consulting a physician for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?

Design studies comparing metabolite accumulation across species, as hepatic enzyme variability (e.g., aldehyde oxidase in cats) affects toxicity profiles. Use primary feline epithelial cell lines for in vitro assays and parallel pharmacokinetic studies to correlate metabolite concentrations with observed effects .

Q. What experimental strategies optimize the detection of trace impurities in this compound batches?

Employ hyphenated techniques like LC-MS/MS for structural elucidation of low-abundance impurities (e.g., 8-oxo-desacetylated derivatives). Spike recovery experiments and method robustness testing under varied pH/temperature conditions enhance detection limits. Cross-validate results with NMR for ambiguous peaks .

Q. How should researchers design a study to evaluate the metabolic stability of this compound in non-human models?

Use radiolabeled analogs to track metabolite pathways in hepatocyte incubations. Incorporate time-course sampling and mass balance analysis to identify major excretion routes. Compare data across species (e.g., feline vs. murine models) to assess interspecies metabolic variability .

Q. What methodologies address challenges in synthesizing this compound with high enantiomeric purity?

Utilize asymmetric catalysis or chiral stationary phases during final purification. Monitor reaction intermediates via real-time FTIR or Raman spectroscopy to prevent racemization. Validate enantiopurity using polarimetric detection or chiral HPLC .

Methodological Considerations

- Data Analysis : For pharmacokinetic studies, apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2. Use ANOVA for cross-species toxicity comparisons .

- Contradiction Management : Replicate experiments under standardized conditions (e.g., ISO 17025) and perform meta-analyses of published data to identify methodological disparities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.